2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Overview
Description
2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound characterized by its unique structure, which includes a bromo-fluoro-substituted phenyl group and an ethoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of 4-bromo-2-fluoroaniline. This can be achieved through the bromination of 2-fluoroaniline using bromine in the presence of a suitable catalyst.
Acylation Reaction: The intermediate 4-bromo-2-fluoroaniline is then subjected to an acylation reaction with ethyl 4-ethoxyphenylacetate. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of 4-ethoxyphenylacetic acid and the corresponding amine.
Scientific Research Applications
2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which 2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
- 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
- 2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Uniqueness
2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKMWILGPBHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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